

# Technical Support Center: Minimizing Chlorinated PFAS Analyte Loss During Sample Preparation

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## Compound of Interest

Compound Name:	Potassium 9-chloroperfluorononanoate
CAS No.:	1415963-94-8
Cat. No.:	B3238597

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Welcome to the Technical Support Center for chlorinated per- and polyfluoroalkyl substances (PFAS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing analyte loss during sample preparation. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory.

## I. Core Principles for Preventing Chlorinated PFAS Loss

The unique physicochemical properties of chlorinated PFAS, including their variable polarity, potential for sorption, and, in some cases, volatility, necessitate a meticulous approach to sample preparation. Analyte loss can occur at multiple stages, from collection and storage to extraction and concentration. The primary mechanisms of loss include adsorption to surfaces, co-extraction with matrix components leading to ion suppression, and volatilization.

A foundational strategy to mitigate these losses is the principle of "analyte-centric methodology," where every step of the process is optimized with the specific properties of the target chlorinated PFAS in mind. This includes the careful selection of materials, solvents, and extraction chemistries.

## II. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling and preparation of samples containing chlorinated PFAS.

Q1: What is the best type of container for collecting and storing samples to minimize loss of chlorinated PFAS?

A1: High-density polyethylene (HDPE) or polypropylene (PP) containers are the recommended choices for collecting and storing aqueous and solid samples for PFAS analysis.<sup>[1][2][3]</sup> Glass containers should generally be avoided as PFAS can adsorb to glass surfaces, especially over extended storage periods.<sup>[2]</sup> All containers should be certified PFAS-free by the supplier or undergo rigorous cleaning procedures. It is also crucial to use unlined HDPE or polypropylene caps to prevent contamination.<sup>[2]</sup>

Q2: What are the ideal storage conditions for samples containing chlorinated PFAS?

A2: To ensure the stability of chlorinated PFAS and prevent potential analyte interconversions, it is recommended to store samples at or below -20°C.<sup>[4][5]</sup> Studies have shown that storing samples at 4°C may not be sufficient to halt the transformation of precursor compounds into terminal PFAS over time.<sup>[4][6]</sup> If freezing is not possible, samples should be kept at a maximum of 6°C and analyzed as soon as possible.<sup>[7]</sup>

Q3: Can I filter my samples if they have high turbidity?

A3: Filtration of samples should be avoided whenever possible, as chlorinated PFAS can adsorb to filter materials, leading to significant analyte loss.<sup>[8]</sup> If filtration is absolutely necessary due to high turbidity that could interfere with laboratory extraction equipment, it is critical to select the appropriate filter material. Cellulose acetate or glass-fiber filters have shown lower retention of some PFAS.<sup>[9]</sup> However, the preferred method for separating solids from the aqueous phase is centrifugation.<sup>[8]</sup>

Q4: How does pH affect the extraction of chlorinated PFAS?

A4: The pH of the sample and extraction solvent is a critical parameter that influences the recovery of chlorinated PFAS. Most chlorinated PFAS are acidic, and their extraction efficiency is highly dependent on their protonation state.

- For solid-phase extraction (SPE) using weak anion exchange (WAX) cartridges, the pH is adjusted during different steps to control the retention and elution of the analytes.[10]
- For liquid-liquid extraction (LLE) and QuEChERS, acidifying the sample (e.g., with formic or acetic acid) ensures that the chlorinated PFAS are in their non-ionized form, which enhances their partitioning into organic solvents.[11][12]
- For elution from certain SPE sorbents, a basic mobile phase (e.g., methanolic ammonium hydroxide) is often used to deprotonate the analytes, facilitating their release.[13]

The optimal pH can vary depending on the specific chlorinated PFAS and the sample matrix.  
[12][14][15]

Q5: Are there specific concerns for volatile chlorinated PFAS during sample preparation?

A5: Yes, some chlorinated PFAS are more volatile than others, and their loss can occur during sample concentration steps.[16][17] When using nitrogen blowdown to evaporate the solvent, care must be taken to avoid complete dryness, as this can lead to the loss of more volatile compounds.[18] The temperature of the evaporation should also be carefully controlled.[19] For highly volatile chlorinated PFAS, headspace solid-phase microextraction (HS-SPME) can be a suitable alternative to traditional extraction methods as it minimizes sample preparation and potential for loss.[20]

### III. Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the sample preparation of chlorinated PFAS.

## Troubleshooting Low Analyte Recovery

Low recovery of chlorinated PFAS is a frequent issue that can stem from various factors throughout the analytical workflow. The following guide will help you diagnose and address the potential causes.

Potential Cause	Troubleshooting Steps & Explanations
Adsorption to Labware	<ol style="list-style-type: none"><li>1. Verify Material Compatibility: Ensure all sample containers, pipette tips, and autosampler vials are made of polypropylene or HDPE. Avoid glass and polystyrene, which have been shown to cause significant adsorption of some PFAS.[9][21]</li><li>2. Pre-rinse Labware: Rinse all labware with the elution solvent (e.g., methanol) prior to use to saturate active binding sites.</li><li>3. Minimize Contact Time: Reduce the time the sample is in contact with various surfaces whenever possible.</li></ol>
Inefficient Extraction	<ol style="list-style-type: none"><li>1. Optimize pH: The pH of the sample and extraction solvents is critical. For acidic chlorinated PFAS, ensure the sample is acidified before extraction to promote partitioning into the organic phase.[11]</li><li>2. Check Solvent Choice: The choice of extraction solvent in LLE or QuEChERS is crucial. Acetonitrile is commonly used in QuEChERS methods.[22] For SPE, ensure the elution solvent is strong enough to desorb the analytes from the sorbent. A common eluent is methanolic ammonium hydroxide.[13]</li><li>3. Evaluate SPE Sorbent: For a broad range of chlorinated PFAS, a weak anion exchange (WAX) sorbent is often recommended.[10][23] For complex matrices, a cleanup step with graphitized carbon black (GCB) may be necessary, but be aware that GCB can retain some long-chain PFAS.[13][22][24]</li></ol>
Matrix Effects	<ol style="list-style-type: none"><li>1. Use Isotope Dilution: The most effective way to compensate for matrix effects is through the use of isotopically labeled internal standards for each target analyte.[16][25] These standards behave similarly to the native analytes and can</li></ol>

correct for losses during preparation and ionization effects in the mass spectrometer. 2. Perform Matrix-Matched Calibration: If isotopic standards are not available for all analytes, preparing calibration standards in a matrix extract that is free of the target analytes can help to account for signal suppression or enhancement.[19][26] 3. Enhance Sample Cleanup: For "dirty" matrices like wastewater or biosolids, additional cleanup steps may be required. This could involve the use of sorbents like GCB or a pass-through lipid removal product for biological samples.[24][27][28]

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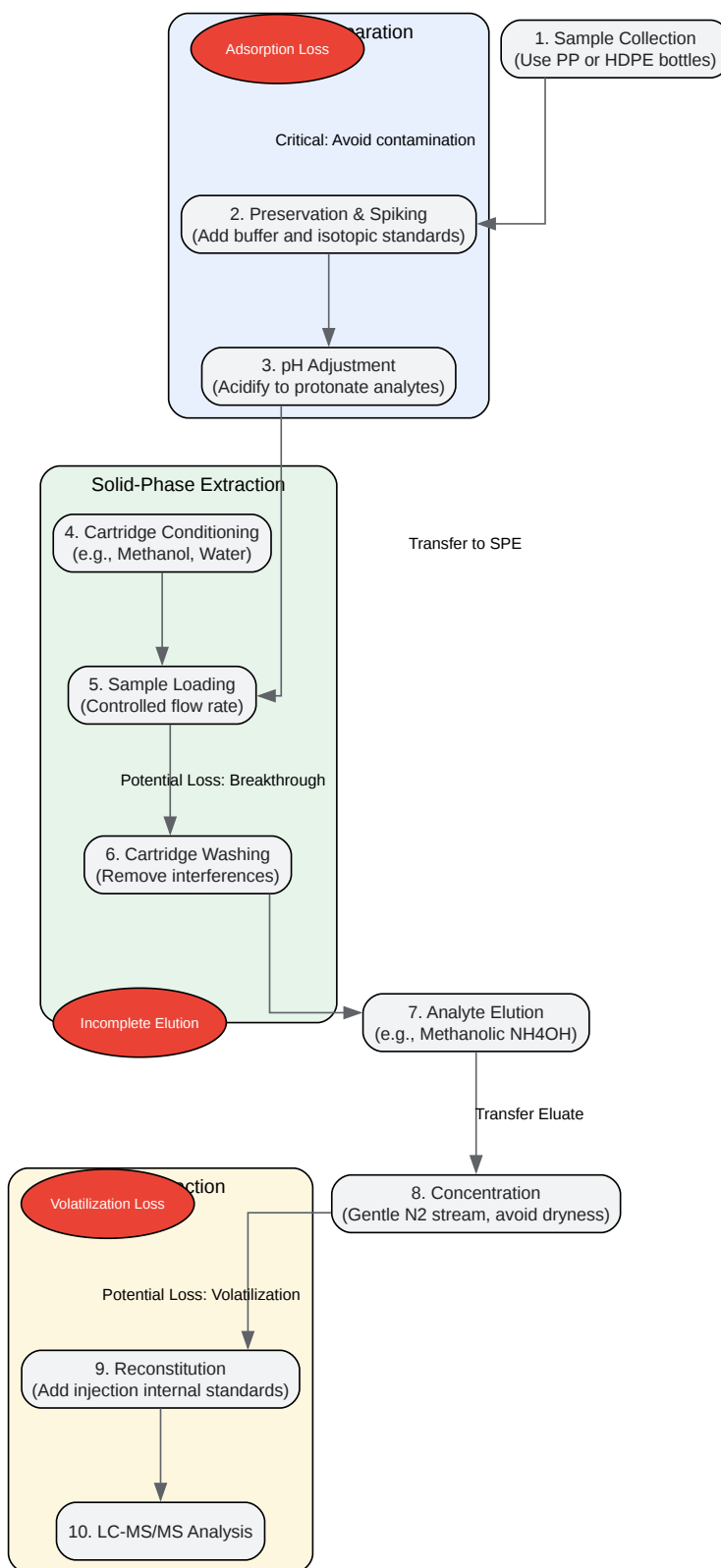
#### Analyte Volatilization

1. Gentle Concentration: During solvent evaporation with a nitrogen stream, use a gentle flow of nitrogen and a controlled temperature. Avoid evaporating the sample to complete dryness.[18][19] 2. Solvent Exchange: If possible, exchange the final extract into a less volatile solvent before injection. 3. Consider Alternative Techniques: For known volatile chlorinated PFAS, consider methods that minimize evaporation steps, such as direct injection (if sensitivity allows) or headspace analysis.[20][27]

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## Workflow Diagram: Solid-Phase Extraction (SPE) for Chlorinated PFAS in Water

The following diagram illustrates a typical SPE workflow and highlights critical points for minimizing analyte loss.



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Caption: SPE workflow for chlorinated PFAS, indicating potential analyte loss points.

## IV. Experimental Protocols

### Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Chlorinated PFAS in Water

This protocol is a generalized procedure based on principles from EPA Method 1633 and is suitable for a wide range of chlorinated PFAS in non-potable water.[\[10\]](#)[\[13\]](#)[\[24\]](#)

- Sample Preparation:
  - Homogenize a 500 mL water sample by inverting the polypropylene bottle 3-4 times. Do not filter the sample.
  - Spike the sample with an appropriate volume of an isotopically labeled internal standard solution.
  - Adjust the sample pH to  $6.5 \pm 0.5$  using 50% formic acid or ammonium hydroxide.
- SPE Cartridge Conditioning:
  - Use a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL).
  - Condition the cartridge by passing 15 mL of 1.0% ammonium hydroxide in methanol, followed by 15 mL of methanol, and finally 15 mL of reagent water. Do not allow the cartridge to go dry.
- Sample Loading:
  - Load the entire 500 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
- Cartridge Washing:
  - After loading, wash the cartridge with 15 mL of reagent water to remove hydrophilic interferences.
  - Dry the cartridge by pulling a vacuum for 10-15 minutes.

- Elution:
  - Rinse the sample bottle with 5 mL of 1% methanolic ammonium hydroxide and pass this rinsate through the cartridge.
  - Elute the analytes with an additional 10 mL of 1% methanolic ammonium hydroxide.
- Concentration and Reconstitution:
  - Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at a temperature of 40-50°C. Do not allow the sample to go to complete dryness.
  - Add the non-extracted internal standards and bring the final volume to 1 mL with methanol.
  - Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.

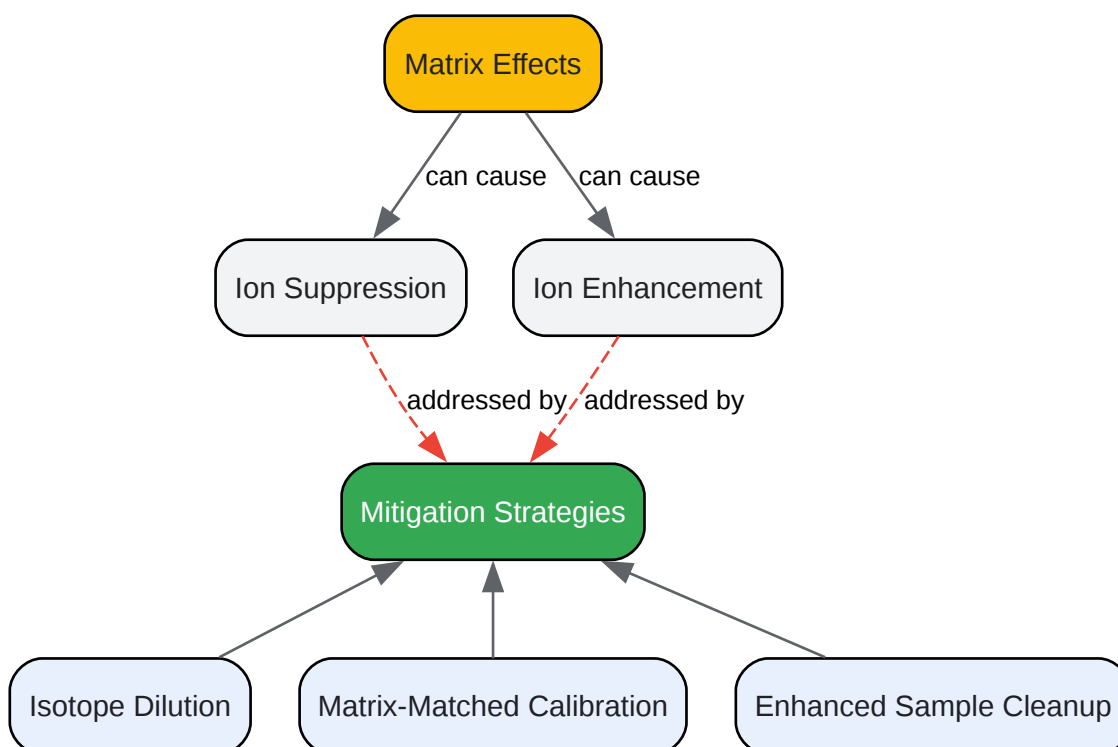
## Protocol 2: Modified QuEChERS for Chlorinated PFAS in Biological Matrices (e.g., Fish Tissue)

This protocol is adapted from methodologies for PFAS extraction from complex biological matrices.[\[11\]](#)[\[22\]](#)[\[29\]](#)[\[30\]](#)

- Sample Homogenization and Spiking:
  - Homogenize 2-5 grams of tissue.
  - Spike the homogenized sample with an isotopically labeled internal standard solution.
- Extraction:
  - Add 10 mL of acetonitrile (acidified with 1-2% formic or acetic acid) to the sample in a 50 mL polypropylene centrifuge tube.
  - Vortex or shake vigorously for 1-2 minutes.
  - Add QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

- Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
- Phase Separation:
  - Centrifuge the tube at  $\geq 4000$  rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
  - Transfer an aliquot of the acetonitrile supernatant (upper layer) to a dSPE tube containing a cleanup sorbent (e.g., C18 and PSA). For fatty matrices, a lipid removal sorbent may be included.
  - Vortex for 1 minute.
  - Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- Final Extract Preparation:
  - Transfer the cleaned supernatant to a clean tube.
  - Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
  - Add non-extracted internal standards and transfer to a polypropylene autosampler vial.

## Logical Relationship Diagram: Matrix Effects and Mitigation Strategies



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Caption: Relationship between matrix effects and common mitigation strategies.

## V. References

- Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [\[Link\]](#)
- Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes. (2019, January 8). ScienceDirect. Retrieved March 7, 2024, from [\[Link\]](#)
- QuEChERS Extraction of Per- and Polyfluoroalkyl Substances (PFAS) from Edible Produce with Sensitive Analysis on Xevo TQ-XS. (n.d.). Waters Corporation. Retrieved March 7, 2024, from [\[Link\]](#)
- QuEChERS Extraction of Per- and Polyfluoroalkyl Substances (PFAS) from Edible Produce with Sensitive Analysis on Xevo TQ-XS. (n.d.). Waters Corporation. Retrieved March 7, 2024, from [\[Link\]](#)

- Determination of 13 perfluorinated and polyfluoroalkyl substances in fishes by QuEChERS-ultra-high performance liquid chromatography-tandem mass spectrometry - PMC. (2024, August 8). National Center for Biotechnology Information. Retrieved March 7, 2024, from [\[Link\]](#)
- Overcoming the limitations of current analytical methods for PFAS. (n.d.). Haley & Aldrich. Retrieved March 7, 2024, from [\[Link\]](#)
- Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). Interstate Technology and Regulatory Council. Retrieved March 7, 2024, from [\[Link\]](#)
- A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices. (2023, August 1). Oak Ridge National Laboratory. Retrieved March 7, 2024, from [\[Link\]](#)
- Effect of Sample Storage on the Quantitative Determination of 29 PFAS: Observation of Analyte Interconversions during Storage. (2019, November 5). PubMed. Retrieved March 7, 2024, from [\[Link\]](#)
- PFAS IN DIFFERENT WATER MATRICES AND RELATED MATRIX EFFECTS. (n.d.). The NELAC Institute. Retrieved March 7, 2024, from [\[Link\]](#)
- Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. (2024, December 7). Waters Corporation. Retrieved March 7, 2024, from [\[Link\]](#)
- Sample Preparation of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) in Water analysis. (2018, November 15). SCISPEC. Retrieved March 7, 2024, from [\[Link\]](#)
- Site Characterization and Analytical Methods for PFAS. (2025, December 29). CLU-IN. Retrieved March 7, 2024, from [\[Link\]](#)
- Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC. (2021, November 4). National Center for Biotechnology Information. Retrieved March 7, 2024, from [\[Link\]](#)

- PFAS Sample Preparation: A Definitive Guide. (n.d.). Organomation. Retrieved March 7, 2024, from [\[Link\]](#)
- PFAS Analysis in Drinking Water, Sediments, and Food Samples by QuEChERS, SPA, and LC-MS/MS. (n.d.). Phenomenex. Retrieved March 7, 2024, from [\[Link\]](#)
- PFAS Sample Preparation for Drinking Water Analysis. (2025, November 17). Organomation. Retrieved March 7, 2024, from [\[Link\]](#)
- Practical Guide for PFAS Sampling. (2023, February 23). National Ground Water Association. Retrieved March 7, 2024, from [\[Link\]](#)
- Effect of Sample Storage on the Quantitative Determination of 29 PFAS: Observation of Analyte Interconversions during Storage. (n.d.). ResearchGate. Retrieved March 7, 2024, from [\[Link\]](#)
- A Matrix-Matched Semiquantification Method for PFAS in AFFF-Contaminated Soil. (2025, April 14). ACS Publications. Retrieved March 7, 2024, from [\[Link\]](#)
- Analysis of Volatile PFAS in Water Using Head-Space Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS). (n.d.). Shimadzu. Retrieved March 7, 2024, from [\[Link\]](#)
- Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage?. (2022, March 24). Morressier. Retrieved March 7, 2024, from [\[Link\]](#)
- A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [\[Link\]](#)
- Emerging Chlorinated Polyfluorinated Polyether Compounds Impacting the Waters of Southwestern New Jersey Identified by Use of Nontargeted Analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [\[Link\]](#)
- Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. (2020, October 15). Chromatography Online. Retrieved March 7, 2024,

from [\[Link\]](#)

- Influences of Chemical Properties, Soil Properties, and Solution pH on Soil–Water Partitioning Coefficients of Per- and Polyfluoroalkyl Substances (PFASs). (2020, November 28). ACS Publications. Retrieved March 7, 2024, from [\[Link\]](#)
- Leachability of per- and poly-fluoroalkyl substances from contaminated concrete. (2024, October 29). Royal Society of Chemistry. Retrieved March 7, 2024, from [\[Link\]](#)
- Effect of Short-term Sample Storage and Preparatory Conditions on Losses of 18 Per- and Polyfluoroalkyl Substances (PFAS) to Container Materials. (2024, September 15). Coventry University. Retrieved March 7, 2024, from [\[Link\]](#)
- Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs) in Brine via Hydrogen-tuned 185-nm UV Photolysis: Mechanisms and Kinetics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [\[Link\]](#)
- Optimizing PFAS Sample Preparation Efficiency and Laboratory Cleanliness for EPA Method 1633. (2024, May 3). Chromatography Online. Retrieved March 7, 2024, from [\[Link\]](#)
- The Adsorption Selectivity of Short and Long Per- and Polyfluoroalkyl Substances (PFASs) from Surface Water Using Powder-Activated Carbon. (2020, November 23). MDPI. Retrieved March 7, 2024, from [\[Link\]](#)
- Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. (2024, June 6). ResearchGate. Retrieved March 7, 2024, from [\[Link\]](#)
- Solid Phase Extraction Methods for PFAS in waters. (n.d.). Agilent. Retrieved March 7, 2024, from [\[Link\]](#)
- Investigation of Transformation Pathways of Polyfluoroalkyl Substances during Chlorine Disinfection. (2025, January 10). ACS Publications. Retrieved March 7, 2024, from [\[Link\]](#)
- Prepare to Meet the Challenges of a Regulated PFAS Landscape. (2020, November 24). Agilent. Retrieved March 7, 2024, from [\[Link\]](#)

- Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. (n.d.). Macherey-Nagel. Retrieved March 7, 2024, from [[Link](#)]
- Best Practices for Optimizing PFAS Analysis. (n.d.). Shimadzu. Retrieved March 7, 2024, from [[Link](#)]
- Evaporative Losses of Perfluoroalkyl Sulfonamides during PFAS Analysis. (2026, February 26). ACS Publications. Retrieved March 7, 2024, from [[Link](#)]
- Adsorption on activated carbon for PFAS removal: should we act at the source or before the discharge into the environment?. (n.d.). IWA Publishing. Retrieved March 7, 2024, from [[Link](#)]
- Emergency of per- and polyfluoroalkyl substances in drinking water: Status, regulation, and mitigation strategies in developing countries - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [[Link](#)]
- ADSORPTION OF PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) ON FLUORO-SORB® ADSORBENT. (n.d.). Minerals Technologies. Retrieved March 7, 2024, from [[Link](#)]
- Adsorption as a remediation technology for short-chain per- and polyfluoroalkyl substances (PFAS) from water. (n.d.). NSF PAR. Retrieved March 7, 2024, from [[Link](#)]

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## Sources

- 1. [pfas-1.itrcweb.org](https://pfas-1.itrcweb.org) [[pfas-1.itrcweb.org](https://pfas-1.itrcweb.org)]
- 2. [ssi.shimadzu.com](https://ssi.shimadzu.com) [[ssi.shimadzu.com](https://ssi.shimadzu.com)]
- 3. [mineralstech.com](https://mineralstech.com) [[mineralstech.com](https://mineralstech.com)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. Effect of sample storage conditions on the quantification and determination of 70 PFAS: Do precursor concentrations change during storage? [[morressier.com](https://morressier.com)]

- 6. Effect of Sample Storage on the Quantitative Determination of 29 PFAS: Observation of Analyte Interconversions during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.organomation.com [blog.organomation.com]
- 8. ngwa.org [ngwa.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Determination of 13 perfluorinated and polyfluoroalkyl substances in fishes by QuEChERS-ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mn-net.com [mn-net.com]
- 14. Leachability of per- and poly-fluoroalkyl substances from contaminated concrete - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00482E [pubs.rsc.org]
- 15. Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs) in Brine via Hydrogen-tuned 185-nm UV Photolysis: Mechanisms and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of sample collection and analytical methods for detecting per- and polyfluoroalkyl substances in indoor and outdoor air - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. organomation.com [organomation.com]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 22. lcms.cz [lcms.cz]
- 23. Solid Phase Extraction Methods for PFAS in waters | Agilent [agilent.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. apps.nelac-institute.org [apps.nelac-institute.org]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. haleyaldrich.com [haleyaldrich.com]

- [28. agilent.com \[agilent.com\]](#)
- [29. A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances \(PFAS\) in environmental biological matrices | ORNL \[ornl.gov\]](#)
- [30. phenomenex.com \[phenomenex.com\]](#)
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